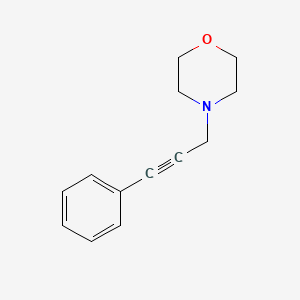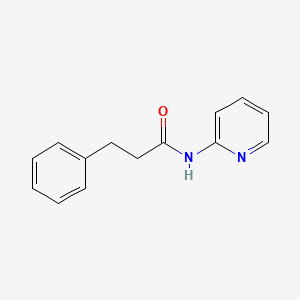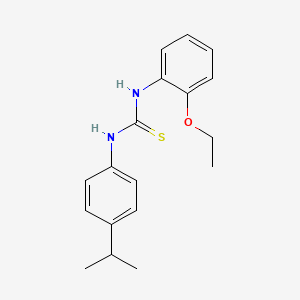![molecular formula C19H17N5O B5842952 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized using a variety of methods.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. In addition, it has been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its potent anti-cancer activity. It has been shown to be effective against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of research is to explore its potential as a cancer therapy. More studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and angiogenesis. Finally, more studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with 4-methylphenylisothiocyanate in the presence of triethylamine. This reaction leads to the formation of 4-methoxyphenyl(4-methylphenyl)thiourea, which is then treated with hydrazine hydrate to yield 1-(4-methoxyphenyl)-N-(4-methylphenyl)pyrazole-4-carbothioamide. Finally, this compound is treated with an appropriate reagent to obtain the target compound.
科学研究应用
1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to have potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-3-5-14(6-4-13)23-18-17-11-22-24(19(17)21-12-20-18)15-7-9-16(25-2)10-8-15/h3-12H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNDKQJCXETLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)